

# "1-Bromo-2-(methoxymethyl)benzene" CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Bromo-2-(methoxymethyl)benzene

Cat. No.: B1281725

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## An In-depth Technical Guide to 1-Bromo-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-(methoxymethyl)benzene**, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its applications in organic synthesis and drug discovery.

## Core Compound Information

**1-Bromo-2-(methoxymethyl)benzene** is an ortho-disubstituted aromatic compound. The presence of a bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, while the methoxymethyl ether group offers a site for potential modification or can influence the steric and electronic properties of the molecule.

Property	Value	Source
CAS Number	52711-30-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	201.06 g/mol	[1]
IUPAC Name	1-bromo-2-(methoxymethyl)benzene	[1][2]
Synonyms	2-Bromobenzyl methyl ether, 1-(Bromomethyl)-2-methoxybenzene	[1][2]

## Spectroscopic and Physicochemical Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of **1-Bromo-2-(methoxymethyl)benzene**.

### Spectroscopic Data Summary

Technique	Data	Source
$^1\text{H}$ NMR	Aromatic Protons: $\delta$ 7.1-7.6 ppm; Methylene Protons (-CH <sub>2</sub> -): $\delta$ ~4.5 ppm; Methyl Protons (-CH <sub>3</sub> ): $\delta$ ~3.4 ppm	Inferred from related structures
$^{13}\text{C}$ NMR	Aromatic Carbons: $\delta$ 123-139 ppm; Methylene Carbon (-CH <sub>2</sub> -): $\delta$ ~72 ppm; Methyl Carbon (-CH <sub>3</sub> ): $\delta$ ~58 ppm	Inferred from related structures
Infrared (IR)	Aromatic C-H stretch: ~3060 cm <sup>-1</sup> ; Aliphatic C-H stretch: ~2930, ~2870 cm <sup>-1</sup> ; Aromatic C=C stretch: ~1590, ~1470, ~1440 cm <sup>-1</sup> ; Aryl-alkyl ether C-O-C stretch: ~1250 cm <sup>-1</sup> ; Alkyl ether C-O-C stretch: ~1120 cm <sup>-1</sup> ; C-Br stretch: ~650 cm <sup>-1</sup>	[3]
Mass Spectrometry	Expected M+ and M+2 isotope pattern characteristic of a monobrominated compound.	[4]

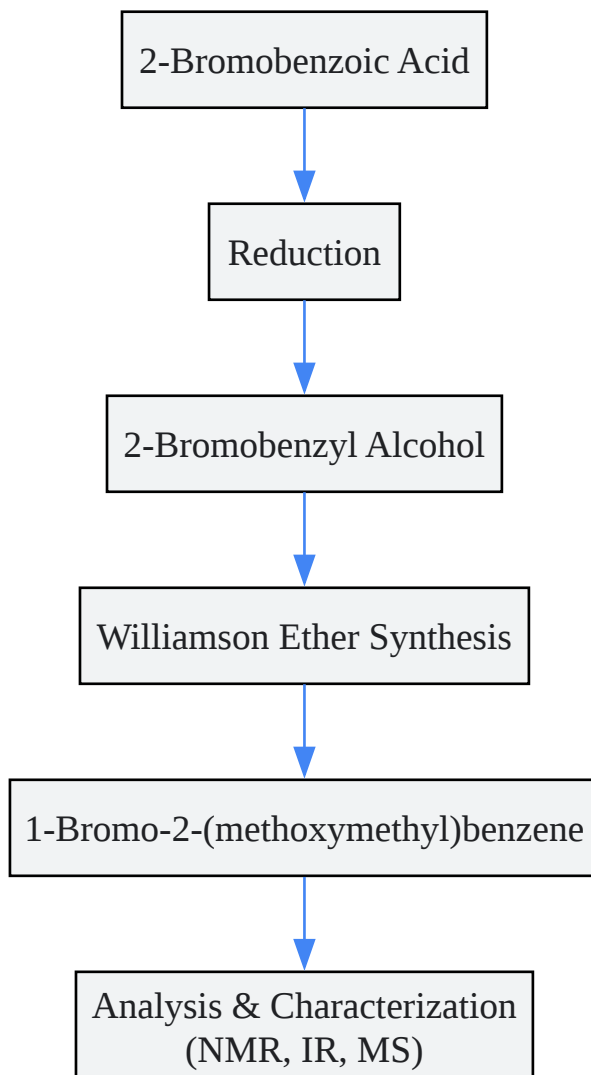
## Physicochemical Properties

Property	Value	Source
Appearance	Solid	Inferred from supplier data
Boiling Point	213.0 ± 15.0 °C at 760 mmHg (Predicted)	[4]

## Synthesis and Experimental Protocols

The synthesis of **1-Bromo-2-(methoxymethyl)benzene** is typically achieved through a two-step process starting from the commercially available 2-bromobenzoic acid.

## Synthesis Workflow



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Caption: Synthetic pathway for **1-Bromo-2-(methoxymethyl)benzene**.

## Experimental Protocol: Synthesis of 2-Bromobenzyl Alcohol (Precursor)

This procedure details the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.

- A solution of 2-bromobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

- In a separate reaction vessel under an inert atmosphere, a suspension of sodium borohydride (0.825 equivalents) in THF is cooled to 0-5 °C.[5]
- Boron trifluoride diethyl etherate (1.05 equivalents) is added to the cooled suspension and stirred for 15 minutes.[5]
- The solution of 2-bromobenzoic acid is added dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.[5]
- The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.
- The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield 2-bromobenzyl alcohol.

## Experimental Protocol: Synthesis of 1-Bromo-2-(methoxymethyl)benzene

This protocol describes the methylation of 2-bromobenzyl alcohol via a Williamson ether synthesis.

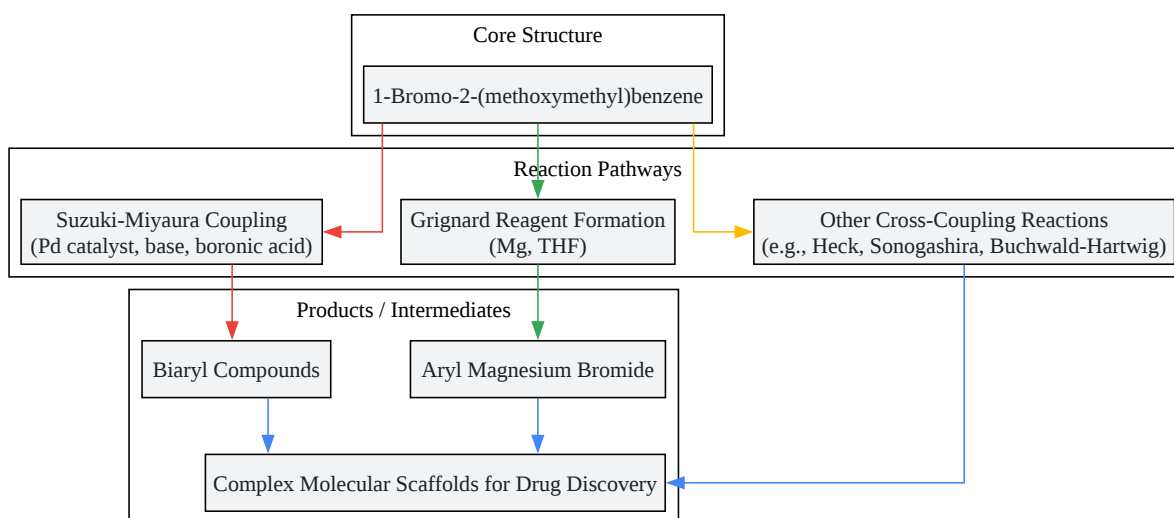
- To a solution of 2-bromobenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 equivalents) at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide.
- Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise to the reaction mixture.

- The reaction is stirred at room temperature until completion, as monitored by TLC.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography to afford **1-Bromo-2-(methoxymethyl)benzene**.

## Reactivity and Applications in Drug Development

The aryl bromide moiety of **1-Bromo-2-(methoxymethyl)benzene** is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).<sup>[4][6]</sup>

## Key Reactions



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Caption: Key transformations of **1-Bromo-2-(methoxymethyl)benzene**.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the palladium-catalyzed cross-coupling of **1-Bromo-2-(methoxymethyl)benzene** with an arylboronic acid.<sup>[7][8]</sup>

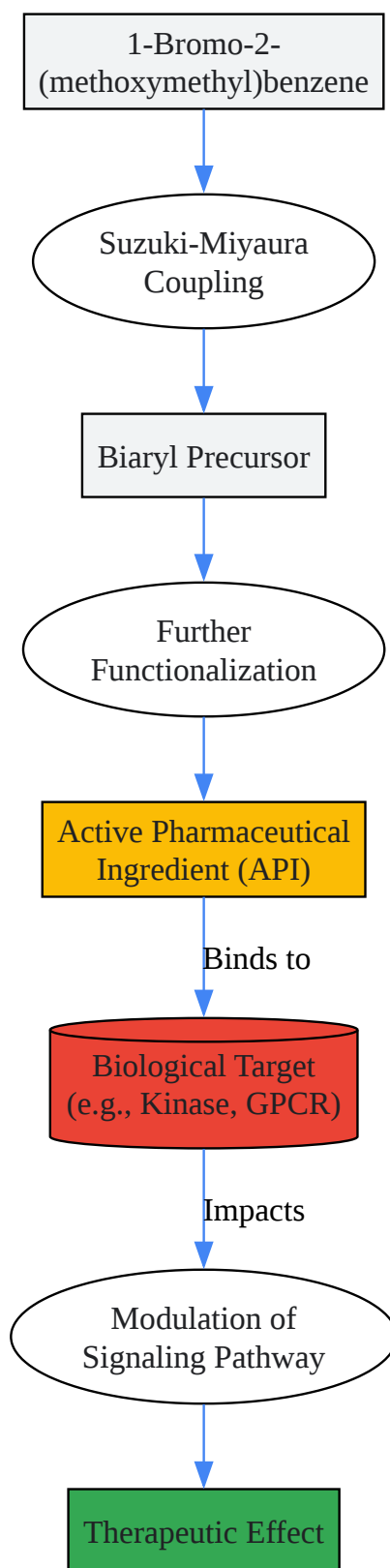
- In a reaction vessel, combine **1-Bromo-2-(methoxymethyl)benzene** (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2 equivalents).<sup>[7]</sup>
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
- A degassed solvent system (e.g., a mixture of toluene and water) is added.<sup>[7]</sup>

- The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred vigorously for several hours until the starting material is consumed, as monitored by TLC or GC-MS.[7]
- After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
- The combined organic layers are washed with brine, dried, and concentrated.
- The crude product is purified by column chromatography.

## Application in the Synthesis of Bioactive Scaffolds

While **1-Bromo-2-(methoxymethyl)benzene** is not itself a therapeutic agent, it serves as a crucial precursor for molecules that can interact with biological targets. For instance, the biaryl structures synthesized via Suzuki-Miyaura coupling are common motifs in drugs that target enzymes or receptors involved in various signaling pathways.





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Caption: Conceptual workflow from building block to therapeutic effect.

## Safety and Handling

**1-Bromo-2-(methoxymethyl)benzene** is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

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## References

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